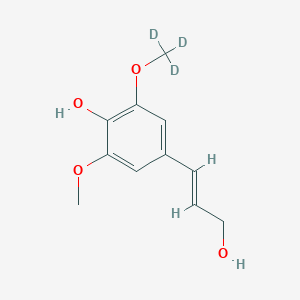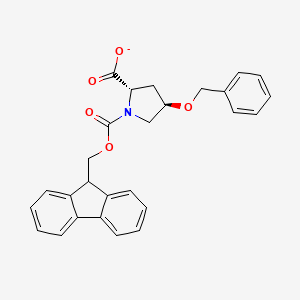
1,2-Pyrrolidinedicarboxylic acid, 4-(phenylmethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Hyp(Bzl)-OH, also known as 9-fluorenylmethyloxycarbonyl-4-hydroxyproline benzyl ester, is a derivative of hydroxyproline. Hydroxyproline is a non-standard amino acid, often found in collagen. The Fmoc group is a protecting group used in peptide synthesis to protect the amino group, while the benzyl ester protects the hydroxyl group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences and structures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Hyp(Bzl)-OH typically involves the protection of the hydroxyl group of hydroxyproline with a benzyl group, followed by the protection of the amino group with an Fmoc group. The process can be summarized as follows:
Protection of Hydroxyl Group: Hydroxyproline is reacted with benzyl bromide in the presence of a base such as sodium hydroxide to form the benzyl ester.
Protection of Amino Group: The benzyl ester is then reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like diisopropylethylamine (DIPEA) to form Fmoc-Hyp(Bzl)-OH.
Industrial Production Methods
In an industrial setting, the production of Fmoc-Hyp(Bzl)-OH follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Fmoc-Hyp(Bzl)-OH can undergo several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, and the benzyl ester can be removed using hydrogenation.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation with palladium on carbon (Pd/C) for benzyl ester removal.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Major Products Formed
Deprotection: Removal of the Fmoc group yields Hyp(Bzl)-OH, and subsequent removal of the benzyl group yields hydroxyproline.
Coupling: Formation of peptide bonds with other amino acids or peptides.
科学研究应用
Fmoc-Hyp(Bzl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the synthesis of peptides and proteins with specific sequences and structures.
Biology: Employed in the study of collagen and other proteins containing hydroxyproline.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
作用机制
The primary function of Fmoc-Hyp(Bzl)-OH is to serve as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The benzyl ester protects the hydroxyl group, allowing for selective deprotection and further functionalization. The compound’s mechanism of action involves the stepwise addition of amino acids to form a peptide chain, with the protecting groups being removed at specific stages to allow for the formation of peptide bonds.
相似化合物的比较
Similar Compounds
Fmoc-Hyp-OH: Similar to Fmoc-Hyp(Bzl)-OH but without the benzyl ester protecting group.
Fmoc-Pro-OH: A derivative of proline with an Fmoc protecting group but lacking the hydroxyl group.
Uniqueness
Fmoc-Hyp(Bzl)-OH is unique due to the presence of both the Fmoc and benzyl ester protecting groups, which allow for selective protection and deprotection during peptide synthesis. This makes it particularly useful for synthesizing peptides with specific sequences and structures, especially those containing hydroxyproline.
属性
分子式 |
C27H24NO5- |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/p-1/t19-,25+/m1/s1 |
InChI 键 |
XGFMHBUVVWZBFT-CLOONOSVSA-M |
手性 SMILES |
C1[C@H](CN([C@@H]1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |
规范 SMILES |
C1C(CN(C1C(=O)[O-])C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


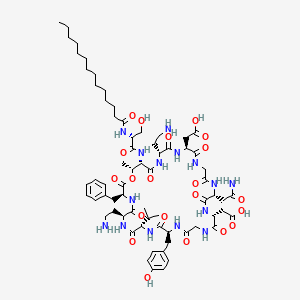
![tert-butyl N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylcarbamate](/img/structure/B12366744.png)

![N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12366753.png)
![sodium;[(2R,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] hydrogen phosphate](/img/structure/B12366759.png)

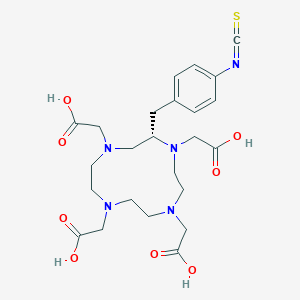
![(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol](/img/structure/B12366784.png)
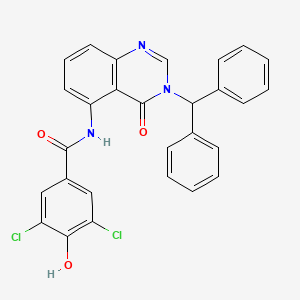
![7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12366814.png)
![5-Azaspiro[3.4]octane-2,5-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12366815.png)


